molecular formula C17H13NO2 B069281 7-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 181048-54-4

7-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B069281
M. Wt: 263.29 g/mol
InChI Key: FTDDWOPSQXABQF-UHFFFAOYSA-N
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Description

“7-Methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline, a class of compounds that has been extensively studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, has been a subject of research . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .


Molecular Structure Analysis

The molecular formula of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is C17H13NO2. The molecular weight is 263.29 g/mol.


Chemical Reactions Analysis

Quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, have been synthesized with hydroxamic acid or hydrazide zinc-binding groups . These compounds have shown significant inhibitory activity against certain enzymes .


Physical And Chemical Properties Analysis

The physical form of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Antimicrobial Activity :

    • Synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives exhibited in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, showing prominent results for Streptococcus pyrogenes and Pseudomonas aeruginosa. Compounds in this study displayed a minimum inhibitory concentration of less than 10 μg against these organisms (Bhatt & Agrawal, 2010).
    • Another study synthesized substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, with one compound exhibiting potent antibacterial activity against various bacteria including Pseudomonas aeruginosa (Miyamoto et al., 1990).
  • Anticancer Activity :

    • Certain 4-anilino-2-phenylquinoline derivatives synthesized in a study showed significant cytotoxicity against 60 cancer cell lines. The presence of a hydrogen-bonding accepting group at a specific position was crucial for cytotoxicity, and one compound was particularly active against various solid cancer cells including non-small cell lung cancer, breast cancer, and CNS cancer (Zhao et al., 2005).
    • A research focused on synthesizing 2-phenylquinoline-4-carboxylic acid derivatives and testing their breast anticancer activity against the MCF-7 cell line found significant activity in certain compounds compared to a reference compound (Gaber et al., 2021).
  • Antiparasitic Activity :

    • A series of substituted 2-phenylquinoline-4-carboxylic acids were developed and evaluated against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. Four compounds exhibited activity against Trypanosoma cruzi, and two were active against Plasmodium falciparum and Leishmania infantum (Muscia et al., 2008).

Future Directions

Quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, have been the focus of research due to their potential applications in various fields . Future research may continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

7-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-7-8-13-14(17(19)20)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDWOPSQXABQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347693
Record name 7-Methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-phenylquinoline-4-carboxylic acid

CAS RN

181048-54-4
Record name 7-Methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GC Muscia, JP Carnevale, M Bollini… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Quinoline derivatives represent a major class of heterocycles, and a number of preparations have been known since the late 1800s. The quinoline ring system occurs in various natural …
Number of citations: 31 onlinelibrary.wiley.com
SA Elhadi - 2004 - osti.gov
Quinolin derivatives are a group of compounds known to possess a wide range of biological activities. The chemistry of quinolines together with their corresponding aldehydes were …
Number of citations: 2 www.osti.gov
F Luca - researchgate.net
… 0.5 g (l.8 mmol) of 3-hydroxy-7-methyl-2-phenylquinoline-4-carboxylic acid were dissolved, under nitrogen atmosphere, in 35 ml of dry THF and 20 ml of CH3CN. 0.25 g (1.8 mmol) of (S)…
Number of citations: 0 www.researchgate.net
M Musatadi, B González-Gaya… - … in Food Analysis, 2022 - api.taylorfrancis.com
Unexpected increase of health-related issues in humans at different life stages have raised concern about exposure to chemical compounds, since around 300 million tons of synthetic …
Number of citations: 11 api.taylorfrancis.com
M Musatadi Larrucea, B González Gaya… - 2021 - MDPI
Number of citations: 2

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